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Cat. No.: B1345509 Get Quote

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the development of

pharmaceuticals and fine chemicals, as the biological activity of a molecule is often dictated by

its specific stereochemistry. (S)-1,1-Diphenyl-2-propanol is a valuable chiral building block. Its

synthesis requires precise control over the creation of the stereogenic center. The most

common and effective strategy for synthesizing this compound is the asymmetric reduction of

the prochiral ketone, 1,1-diphenyl-2-propanone. This document provides detailed application

notes and protocols for two leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction

and the Noyori asymmetric transfer hydrogenation.

Synthetic Strategies Overview

The primary route to optically active 1,1-Diphenyl-2-propanol involves the enantioselective

reduction of 1,1-diphenyl-2-propanone.[1][2] This transformation can be achieved with high

efficiency and enantiomeric excess (e.e.) using well-established catalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine

catalyst, which, in the presence of a borane reducing agent (such as BH₃·THF or BH₃·SMe₂),

delivers a hydride to one face of the ketone with high selectivity.[3][4] The predictability,

broad substrate scope, and typically high enantioselectivity (>95% e.e.) make the CBS

reduction a powerful tool.[4]
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Noyori Asymmetric Transfer Hydrogenation: This technique utilizes ruthenium (II) complexes

coordinated with chiral diamine or diphosphine ligands (e.g., TsDPEN or BINAP).[5][6]

Instead of hydrogen gas, a hydrogen donor like a formic acid/triethylamine (HCOOH/Et₃N)

mixture or isopropanol is used as the reductant.[5] These systems are renowned for their

high catalytic activity and excellent enantioselectivity.

Data Presentation
The following table summarizes representative quantitative data for the chiral synthesis of

(S)-1,1-Diphenyl-2-propanol via the asymmetric reduction of 1,1-diphenyl-2-propanone.
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Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
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This protocol details the enantioselective reduction of 1,1-diphenyl-2-propanone using the (S)-

B-methyl-oxazaborolidine catalyst.[7]

Materials:

1,1-diphenyl-2-propanone

(S)-B-Methyl-oxazaborolidine (CBS catalyst)

Borane-dimethyl sulfide complex (BH₃·SMe₂)

Anhydrous Tetrahydrofuran (THF)

Methanol

2M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add

1,1-diphenyl-2-propanone (9.5 mmol, 1.0 eq).

Dissolve the ketone in anhydrous THF.

Add (S)-B-methyl-oxazaborolidine (0.1 eq) to the solution.

Cool the mixture in an ice bath or as required by the specific catalyst variant.
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Slowly add the borane-dimethyl sulfide complex (11 eq) dropwise while maintaining the

temperature.

After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise

addition of methanol.

Slowly add 2M HCl and stir the mixture for 30 minutes.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield (S)-1,1-Diphenyl-2-
propanol.

Determine the enantiomeric excess of the product using chiral High-Performance Liquid

Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Noyori Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for the asymmetric transfer hydrogenation of a

prochiral ketone, adapted for 1,1-diphenyl-2-propanone.[5]

Materials:

1,1-diphenyl-2-propanone

RuCl--INVALID-LINK-- catalyst

Formic acid (HCOOH)
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Triethylamine (Et₃N)

Anhydrous Dimethylformamide (DMF) or Isopropanol

Water

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

Prepare the azeotropic mixture of formic acid and triethylamine (5:2 ratio) by slowly adding

formic acid to cooled triethylamine in a separate flask.

To a clean, dry reaction flask under an inert atmosphere, add the Ruthenium catalyst (e.g.,

0.1-1 mol%).

Add 1,1-diphenyl-2-propanone (1.0 eq) and the anhydrous solvent (e.g., DMF).

Add the prepared formic acid/triethylamine mixture to the reaction flask.

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 24-48 hours,

monitoring progress by TLC.[5]

After completion, cool the reaction to room temperature and quench by adding water.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product via silica gel column chromatography.

Analyze the final product to determine the enantiomeric excess by chiral HPLC or GC.
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Visualizations
Experimental Workflow Diagram

General Workflow for Chiral Synthesis of (S)-1,1-Diphenyl-2-propanol
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Click to download full resolution via product page

Caption: General workflow for the asymmetric synthesis of (S)-1,1-Diphenyl-2-propanol.

Mechanism of CBS Reduction
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Simplified Mechanism of CBS Reduction

(S)-CBS Catalyst
(Oxazaborolidine)

Catalyst-Borane Complex
(Activated Hydride Donor)

Coordination

BH3 Source
(e.g., BH3-SMe2)

1,1-Diphenyl-2-propanone
(Prochiral Ketone)

Six-Membered
Transition State

Coordination to Ketone

Alkoxyborane Intermediate

Face-Selective
Hydride Transfer

Catalyst
Regeneration

Hydrolytic
Work-up

(S)-1,1-Diphenyl-2-propanol

Click to download full resolution via product page

Caption: Key steps in the mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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